1-Fluorosulfonyloxy-2-(methoxymethyl)benzene
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Overview
Description
1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is an organic compound that features a benzene ring substituted with a fluorosulfonyloxy group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluorosulfonyloxy-2-(methoxymethyl)benzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring that already contains a methoxymethyl substituent. One common method involves the reaction of 2-(methoxymethyl)phenol with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-2-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorosulfonyloxy group.
Scientific Research Applications
1-Fluorosulfonyloxy-2-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluorosulfonyloxy-2-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and the alteration of cellular processes. The methoxymethyl group can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-(methylsulfonyl)benzene
- 4-Fluoro-2-methylbenzenesulfonamide
- Benzene, 1-fluoro-2-methoxy-
Uniqueness
1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is unique due to the presence of both a fluorosulfonyloxy group and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-7-4-2-3-5-8(7)13-14(9,10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEWYCDGYYTAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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